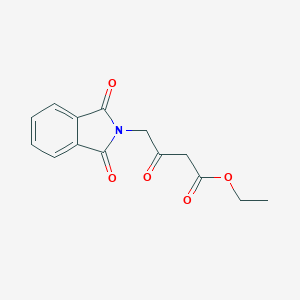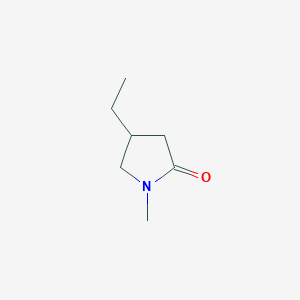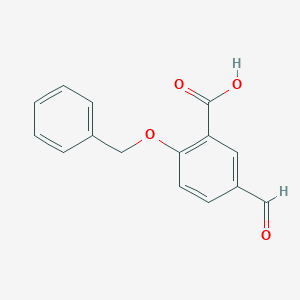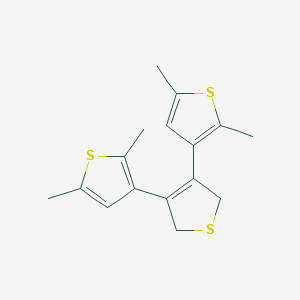
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene is commonly known as DMTT. It is a compound that belongs to the family of organic compounds known as thiophenes. DMTT has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of DMTT is not fully understood. However, it is believed that DMTT interacts with the pi-electron system of the organic semiconductors, leading to the formation of charge carriers. This process is known as charge transfer doping and is responsible for the excellent electrical properties of DMTT-based organic semiconductors.
Biochemical and Physiological Effects:
DMTT has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that DMTT has antioxidant properties and can protect cells from oxidative stress. DMTT has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMTT is its excellent electrical properties. DMTT-based organic semiconductors have shown high charge carrier mobility and excellent stability. However, one of the major limitations of DMTT is its low solubility in common organic solvents. This makes it difficult to process DMTT-based organic semiconductors using solution-based techniques.
Orientations Futures
There are several future directions for the study of DMTT. One of the most promising areas is the development of DMTT-based organic semiconductors for use in high-performance organic electronic devices. Another potential application of DMTT is in the development of anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of DMTT and its potential applications in various fields.
Conclusion:
In conclusion, DMTT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTT involves a multi-step process, and the compound has been extensively studied for its scientific research applications. The exact mechanism of action of DMTT is not fully understood, but it is believed to interact with the pi-electron system of the organic semiconductors. DMTT has several advantages and limitations for lab experiments, and there are several future directions for the study of DMTT.
Méthodes De Synthèse
DMTT can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dimethyl-3-thiophenecarboxaldehyde. This intermediate is then reacted with potassium thiophenolate to produce 3,4-bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
DMTT has been extensively studied for its potential applications in various fields. In the field of organic electronics, DMTT has been used as a building block for the synthesis of organic semiconductors. The unique chemical properties of DMTT make it an excellent candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
Propriétés
| 198906-72-8 | |
Formule moléculaire |
C16H18S3 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
3-[4-(2,5-dimethylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S3/c1-9-5-13(11(3)18-9)15-7-17-8-16(15)14-6-10(2)19-12(14)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
CQMCMZZVDGIOGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
SMILES canonique |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


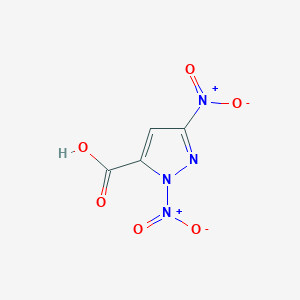
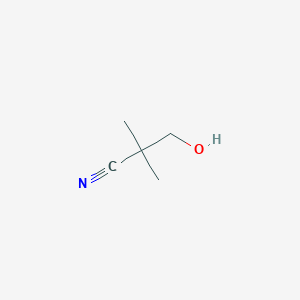
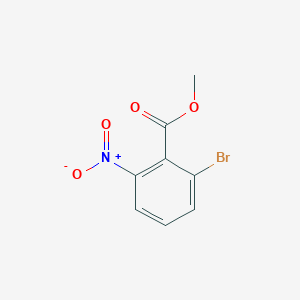
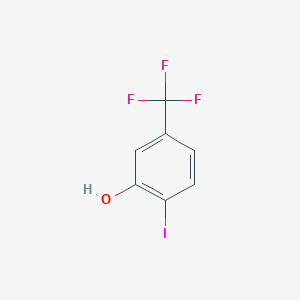
![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)
![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)

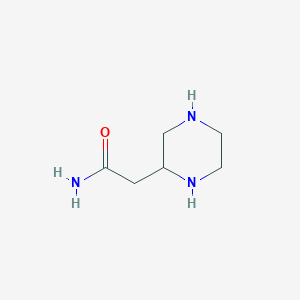

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
